Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-
Description
Chemical Structure and Properties The compound, with CAS number 606108-54-7 and molecular formula C₁₇H₁₆ClN₃O₂S₂ (molar mass: 393.91 g/mol), features a thieno[2,3-d]pyrimidin-4-one core substituted with a thioether-linked acetamide group and a 3-chloro-4-methylphenyl moiety.
Synthesis The compound is synthesized via alkylation of 5,6-dimethyl-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-thiol with N-(3-chloro-4-methylphenyl)-2-chloroacetamide in the presence of sodium methylate (2.6–2.8-fold molar excess), following established protocols for thiopyrimidine alkylation .
Properties
Molecular Formula |
C17H16ClN3O2S2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-8-4-5-11(6-12(8)18)19-13(22)7-24-17-20-15(23)14-9(2)10(3)25-16(14)21-17/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21,23) |
InChI Key |
OPZBTTXAJLCKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)Cl |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thieno[2,3-D]pyrimidine core. Its structure is characterized by the presence of a chloro group and a methyl group on the phenyl ring, which may influence its biological interactions.
Research indicates that compounds similar to Acetamide can exhibit various mechanisms of action:
- Kinase Inhibition : Similar compounds have been identified as potent inhibitors of kinases such as MEK1/2 and Aurora-A. These kinases are crucial in cell signaling pathways that regulate cell growth and proliferation.
- Antiproliferative Activity : Studies have shown that derivatives of thieno[2,3-D]pyrimidines can inhibit the proliferation of cancer cells. For instance, certain compounds have demonstrated growth inhibition in leukemia cell lines at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) .
- Cell Cycle Arrest : The mechanism often involves inducing G0/G1 phase arrest in cancer cells, which prevents their progression through the cell cycle and leads to apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Acetamide and similar compounds:
Case Studies
Several studies have explored the efficacy of thieno[2,3-D]pyrimidine derivatives in preclinical models:
- Study on Antitumor Activity : A recent study evaluated a series of fused pyrimidine derivatives for their antitumor properties. The results indicated significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications to the thieno[2,3-D]pyrimidine structure could enhance activity .
- Toxicity Assessment : In toxicity studies involving animal models, doses up to 100 mg/kg were administered via oral or intravenous routes. Observations indicated dose-dependent inhibition of specific biomarkers (e.g., pMAPK), with notable effects on liver and lung tissues .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to Acetamide, N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- have shown promise as inhibitors of various kinases involved in cancer progression. For instance, derivatives of thieno[2,3-D]pyrimidines have been reported to inhibit MEK1/2 kinases effectively, leading to reduced proliferation of leukemia cells at low concentrations . This suggests that the compound may also exhibit similar properties.
Anti-inflammatory Effects
The thieno[2,3-D]pyrimidine scaffold has been associated with anti-inflammatory activities. Compounds with this structure can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases. The specific mechanisms remain under investigation but could involve the inhibition of pro-inflammatory cytokines or enzymes.
Antimicrobial Activity
Preliminary studies suggest that compounds containing the acetamide group exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. Further research is needed to elucidate the specific antimicrobial spectrum and mechanisms of action.
Case Study 1: Kinase Inhibition
A study published in ACS Omega demonstrated that derivatives of thieno[2,3-b]pyridine linked to N-aryl carboxamides exhibited significant growth inhibition in cancer cell lines through targeted kinase inhibition . While this study did not specifically address Acetamide, N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-, it provides insights into the potential applications of structurally related compounds in cancer therapy.
Case Study 2: Synthesis and Evaluation
In another study focusing on bioactive small molecules, researchers synthesized various thieno[2,3-D]pyrimidine derivatives and evaluated their biological activities against several cancer cell lines. The findings indicated that modifications to the thieno-pyrimidine structure could enhance potency and selectivity against specific cancer types .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(2,3-Dichlorophenyl) Analogs
- Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.21 g/mol
- Key Differences : Replaces the 3-chloro-4-methylphenyl group with a 2,3-dichlorophenyl moiety. The absence of a methyl group and additional chlorine atom reduces steric bulk but increases electronegativity.
- Physical Properties : Melting point (230°C) is comparable, suggesting similar crystallinity .
5-Chloro-2-Methylphenyl Derivative
Modifications in the Thienopyrimidinone Core
Oxygen-Linked Thienopyrimidinone
- Compound: N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
- Molecular Weight : 314.0 g/mol
- Key Differences : Replaces the thioether (-S-) linker with an ether (-O-) group, reducing sulfur's electron-donating effects. This modification lowers molecular weight by ~80 g/mol and may impact solubility .
Thieno[3,2-d]pyrimidinone Isomer
- Compound: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1)
- Molecular Formula : C₂₁H₁₆ClN₃O₂S
- Molecular Weight : 409.89 g/mol
Functional Group Replacements
Triazole and Naphthalene Derivatives
- Compound : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Molecular Formula : C₂₁H₁₈ClN₄O₂
Comparative Data Table
Key Findings and Implications
Substituent Positioning : Chlorine and methyl groups on the phenyl ring significantly influence electronic and steric properties. For instance, the 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric hindrance, unlike the dichlorophenyl analog .
Core Isomerism: Thieno[2,3-d] vs. [3,2-d] isomers alter ring planarity and electronic delocalization, which may impact interactions in catalytic or biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
